REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCO.[ClH:17].[NH4+:18].[Cl-]>C(Cl)Cl.CO>[ClH:17].[CH2:1]([O:8][CH2:9][CH2:10][CH2:11][C:12]([NH2:18])=[NH:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4,7.8|
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCCC#N
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting suspension was evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
The insoluble solid was added to 40% aqueous K2CO3 (120 g.) at 0°
|
Type
|
CUSTOM
|
Details
|
the oil which separated
|
Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2 (2×100 ml.)
|
Type
|
WASH
|
Details
|
The CH2Cl2 layer was washed with a little water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the crude imidate (14 g.)
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)OCCCC(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |